molecular formula C13H25NO2 B8684864 Tert-butyl 2-amino-2-cycloheptylacetate

Tert-butyl 2-amino-2-cycloheptylacetate

Cat. No.: B8684864
M. Wt: 227.34 g/mol
InChI Key: ZTQUQGRSCLFRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Sterically Hindered Alpha-Amino Acids in Modern Organic Synthesis

Sterically hindered alpha-amino acids are non-proteinogenic amino acids that possess bulky substituents at the alpha-carbon, which significantly influences their chemical and physical properties. iupac.org The incorporation of such structures into peptides can induce specific secondary structures, such as helices and β-turns, due to restricted conformational freedom. nih.gov This has profound implications in the design of peptidomimetics and other bioactive molecules.

The steric bulk of these amino acids can enhance the metabolic stability of peptides by shielding the amide bonds from enzymatic degradation. In organic synthesis, these compounds serve as valuable chiral building blocks and auxiliaries. iupac.org The synthesis of peptides containing these sterically demanding residues can be challenging, often requiring specialized coupling reagents and reaction conditions to overcome the reduced reactivity of both the amino and carboxyl groups.

Structural Classification and Nomenclature of Tert-butyl 2-amino-2-cycloheptylacetate within Non-Proteinogenic Amino Acid Derivatives

This compound is classified as a non-proteinogenic alpha-amino acid derivative. Non-proteinogenic amino acids are those that are not among the 22 naturally encoded amino acids used in protein biosynthesis. nih.govsmolecule.com This category is vast and includes amino acids with modified side chains, different stereochemistry, or alterations to the amino acid backbone. smolecule.com

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "this compound" is systematically derived. iupac.orgqmul.ac.uk "Acetate" indicates an ester of acetic acid. The "tert-butyl" prefix specifies the ester group. The substituents on the alpha-carbon (position 2) of the acetate (B1210297) backbone are an "amino" group and a "cycloheptyl" group. This systematic naming precisely describes the molecule's structure.

Below is a table summarizing the key chemical properties of the hydrochloride salt of this compound, the form in which it is commonly available.

PropertyValue
CAS Number 2137462-66-7
Molecular Formula C13H26ClNO2
Molecular Weight 263.81 g/mol

Note: The data presented is for the hydrochloride salt of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 2-amino-2-cycloheptylacetate

InChI

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(14)10-8-6-4-5-7-9-10/h10-11H,4-9,14H2,1-3H3

InChI Key

ZTQUQGRSCLFRFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCCCC1)N

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 2 Amino 2 Cycloheptylacetate

Direct Esterification and Transesterification Strategies for Alpha-Amino Acids

The introduction of the tert-butyl ester group is a critical step in the synthesis of the title compound. Direct esterification of the parent amino acid, 2-amino-2-cycloheptylacetic acid, with tert-butanol (B103910) can be challenging due to the steric hindrance of the tert-butyl group and the potential for side reactions. However, methods utilizing dehydrating agents or specialized catalysts can facilitate this transformation.

A more common and often milder approach is transesterification. google.com This involves reacting a more readily accessible ester of the amino acid, such as a methyl or ethyl ester, with tert-butanol in the presence of a catalyst. Lanthanum(III) complexes, for instance, have been shown to be effective catalysts for the transesterification of various carboxylic esters, including those with sterically demanding alcohols like tert-butanol. researchgate.net This method offers a practical route to tert-butyl esters and can often be performed under nearly neutral conditions, which is advantageous for sensitive substrates. researchgate.net

Method Description Key Reagents/Catalysts Advantages
Direct Esterification One-step reaction of the carboxylic acid with tert-butanol.Dehydrating agents (e.g., DCC), acid catalysts.Potentially more atom-economical.
Transesterification Two-step process involving initial formation of a simple ester followed by exchange with tert-butanol.Lanthanum(III) complexes, other metal catalysts, basic catalysts.Milder reaction conditions, suitable for sensitive substrates. researchgate.net

Amination Approaches for Alpha-Cycloheptylacetic Acid Precursors

The introduction of the amino group at the alpha-position of a cycloheptylacetic acid derivative is a pivotal transformation. Several strategies exist to achieve this, ranging from classical methods to modern catalytic asymmetric approaches. A common starting point is an α-keto acid, which can undergo reductive amination. nih.govpressbooks.pub This involves the reaction of the keto acid with ammonia (B1221849) to form an intermediate imine, which is then reduced to the desired amino acid. pressbooks.pub Another established method is the amination of α-bromocarboxylic acids, which are accessible from the corresponding carboxylic acid via reactions like the Hell-Volhard-Zelinskii reaction. pressbooks.publibretexts.org

Chiral Auxiliary-Mediated Aminations for Stereocontrol

To control the stereochemistry of the newly formed chiral center, chiral auxiliaries are often employed. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical course of a reaction, and are subsequently removed. Oxazolidinones, popularized by David A. Evans, are a well-known class of chiral auxiliaries that can be used to control the stereochemistry of alkylation and other reactions. wikipedia.org In the context of synthesizing tert-butyl 2-amino-2-cycloheptylacetate, a chiral auxiliary could be attached to a cycloheptylacetic acid precursor to guide the stereoselective introduction of the amino group or an amino group equivalent. For instance, sterically congested 2-aminoalcohol derivatives have been shown to be highly useful auxiliaries for various enantioselective reactions. nih.gov Another widely used auxiliary is tert-butanesulfinamide, which can be condensed with aldehydes and ketones to form N-sulfinyl imines. wikipedia.org The addition of a nucleophile to these imines proceeds with high diastereoselectivity, and the auxiliary can be easily cleaved under acidic conditions to reveal the chiral amine. wikipedia.orgresearchgate.net

Chiral Auxiliary Type Example Key Features
OxazolidinonesEvans AuxiliariesControl over alkylation and aldol (B89426) reactions. wikipedia.org
SulfinamidesTert-butanesulfinamide (Ellman's Auxiliary)Forms chiral imines, directs nucleophilic addition. wikipedia.orgresearchgate.net
2-Amino AlcoholsSterically congested derivativesUseful for enantioselective additions. nih.gov

Catalytic Asymmetric Aminations for Enantioselective Synthesis

Catalytic asymmetric amination represents a more modern and atom-economical approach to enantioselective synthesis. These methods utilize a chiral catalyst to control the stereochemical outcome of the amination reaction, avoiding the need to install and remove a stoichiometric chiral auxiliary. While specific examples for the direct catalytic asymmetric amination of alpha-cycloheptylacetic acid precursors are not detailed in the provided search results, the general principles of such reactions are well-established for the synthesis of α-amino acids. These can include transition metal-catalyzed reactions that introduce an amino group into a prochiral substrate.

Multi-Component Reactions (MCRs) in the Formation of Substituted Alpha-Amino Acid Esters

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules like substituted alpha-amino acid esters. researchgate.net The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that is particularly well-suited for the synthesis of α-amino acid derivatives. mdpi.comencyclopedia.pub In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. encyclopedia.pub

For the synthesis of this compound, a variation of the Ugi reaction could be envisioned. For instance, using cycloheptanecarboxaldehyde, ammonia (or a protected amine), a suitable carboxylic acid, and tert-butyl isocyanide could potentially lead to a precursor that can be converted to the target compound. The Strecker synthesis, the first reported MCR, is another powerful method for producing α-amino nitriles from an aldehyde, an amine, and a cyanide source. libretexts.orgnih.gov These nitriles can then be hydrolyzed to the corresponding α-amino acids.

MCR Name Reactants Product Type Relevance to Synthesis
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino CarboxamideRapid assembly of the α-amino acid core structure. mdpi.com
Strecker Synthesis Aldehyde, Amine, Cyanideα-Amino NitrileA classic and effective method for α-amino acid synthesis. libretexts.orgnih.gov

Strategic Use of Protecting Groups in the Synthesis of this compound

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. In the synthesis of this compound, the amino group is typically protected to allow for selective reactions at the carboxylic acid functionality, such as esterification.

Implementation and Removal of Tert-butyloxycarbonyl (Boc) Groups on the Amino Functionality

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. jk-sci.comtotal-synthesis.com

Implementation: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk This reaction is generally high-yielding and can be performed in various solvents, including aqueous mixtures. fishersci.co.uk The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amine. masterorganicchemistry.com

Removal: The deprotection of a Boc-protected amine is achieved by treatment with an acid. fishersci.co.uk Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a common reagent for this purpose. jk-sci.commasterorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. masterorganicchemistry.com The byproducts of this deprotection are volatile (isobutene and carbon dioxide), which simplifies the purification of the final product. quora.com The Boc group's acid lability makes it orthogonal to other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis), allowing for selective deprotection strategies in more complex syntheses. total-synthesis.com

Step Reagents Typical Solvents Mechanism Highlights
Protection (Boc On) Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaOH)THF, Dioxane, Water, AcetonitrileNucleophilic acyl substitution. jk-sci.comfishersci.co.uk
Deprotection (Boc Off) Strong Acid (e.g., TFA, HCl)Dichloromethane (DCM), Ethyl Acetate (B1210297)Acid-catalyzed cleavage via a stable tert-butyl cation. fishersci.co.ukmasterorganicchemistry.com

Role of the Tert-butyl Ester as a Cleavable Carboxyl Protecting Group

In the context of multi-step organic synthesis, particularly in peptide synthesis, the protection of reactive functional groups is crucial to prevent unwanted side reactions. wikipedia.org The tert-butyl ester serves as a highly effective protecting group for the carboxylic acid functionality of amino acids like 2-amino-2-cycloheptylacetic acid. thieme-connect.com Its utility stems from a combination of stability under certain conditions and facile removal under others, a concept known as orthogonality. wikipedia.org

Stability and Orthogonality:

The tert-butyl ester group is prized for its excellent stability across a wide range of chemical conditions. thieme-connect.com It is resistant to nucleophilic attack and stable under basic and reductive conditions. thieme-connect.com This robustness allows for chemical modifications at other parts of the molecule, such as the deprotection of amine-protecting groups like the fluorenylmethoxycarbonyl (Fmoc) group, which is removed under basic conditions (e.g., with piperidine). wikipedia.org This differential stability is the cornerstone of an orthogonal protection strategy, enabling the selective deprotection of one functional group while others remain intact. wikipedia.org

Mechanism of Cleavage:

The defining characteristic of the tert-butyl ester as a protecting group is its lability under acidic conditions. thieme-connect.com Deprotection is typically achieved using strong acids, with trifluoroacetic acid (TFA) being the most common reagent, often in a mixture with dichloromethane (DCM). thermofisher.comrsc.org

The cleavage mechanism proceeds via a pathway that capitalizes on the stability of the tertiary carbocation. acsgcipr.orgstackexchange.com

The carbonyl oxygen of the ester is protonated by the acid, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org

The C-O single bond between the carbonyl carbon and the tert-butyl group cleaves, releasing the free carboxylic acid.

A highly stable tert-butyl carbocation is formed as a byproduct. stackexchange.com

This cation can then be neutralized in one of two ways: it can be trapped by a nucleophile or lose a proton to form isobutylene (B52900) gas. stackexchange.com

The reaction with TFA is generally rapid and efficient, often completed at room temperature. rsc.org

Side Reactions and the Use of Scavengers:

The highly reactive tert-butyl carbocation generated during deprotection can lead to undesirable side reactions. acs.org Specifically, it can act as an alkylating agent, modifying sensitive amino acid residues within a peptide sequence, such as tryptophan and methionine. nih.govresearchgate.net To prevent this, "scavengers" are added to the cleavage cocktail. thermofisher.comwpmucdn.com These are nucleophilic compounds that efficiently trap the carbocations before they can react with the desired product. thermofisher.com

The choice of scavenger depends on the amino acids present in the molecule. acs.org Common scavengers and their functions are detailed in the table below.

Table 1: Common Scavengers Used in TFA-Mediated Deprotection

ScavengerFunctionCategoryTypical Concentration (%)
Water (H₂O)Traps tert-butyl cations. wpmucdn.comCation Traps2.5 - 5
Triisopropylsilane (TIS)Reduces and traps carbocations, particularly trityl cations. acs.orgCation Traps1 - 2.5
1,2-Ethanedithiol (EDT)Efficiently traps tert-butyl trifluoroacetate (B77799) and prevents tryptophan alkylation. thermofisher.com Also acts as a reducing agent. acs.orgReducing Agents2.5
ThioanisoleA "soft" scavenger that helps prevent alkylation of methionine and tryptophan. acs.orgCation Traps2 - 5
Dithiothreitol (DTT)A reducing agent used to prevent oxidation of sensitive residues like cysteine and methionine. acs.orgwpmucdn.comReducing Agents5

Selective Cleavage:

The acidic conditions required for tert-butyl ester cleavage can be tuned to achieve selectivity in the presence of other acid-labile groups. While strong acids like neat TFA will cleave both tert-butyl esters and tert-butyloxycarbonyl (Boc) protecting groups, milder acidic conditions or the use of certain Lewis acids can allow for more selective deprotection. researchgate.netsemanticscholar.org For instance, reagents like ZnBr₂ in dichloromethane have been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other sensitive groups. researchgate.net This selectivity is critical for complex synthetic routes where multiple acid-sensitive protecting groups are employed.

Table 2: Cleavage Conditions for Tert-butyl Esters

Reagent/ConditionSelectivity/NotesReference
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Standard, highly efficient method. Cleaves most t-butyl-based groups (e.g., Boc). thermofisher.com thermofisher.com
Aqueous Phosphoric AcidA mild and environmentally benign reagent for deprotection. Tolerates benzyl (B1604629) esters and other groups. organic-chemistry.org organic-chemistry.org
Silica (B1680970) Gel in Refluxing TolueneA mild method reported to give high yields and can be selective over t-butyl ethers. researchgate.netlookchem.com researchgate.netlookchem.com
ZnBr₂ in Dichloromethane (DCM)Lewis acid condition for chemoselective hydrolysis in the presence of some other acid-labile groups. researchgate.net researchgate.net
CeCl₃·7H₂O-NaI in AcetonitrileCan be used for selective deprotection of N-Boc protected tert-butyl esters. researchgate.netacs.org researchgate.netacs.org

Stereoselective Synthesis and Enantiomeric Control of Tert Butyl 2 Amino 2 Cycloheptylacetate

Diastereoselective Induction Strategies for the Alpha-Chiral Center

Diastereoselective synthesis is a powerful approach to introduce the desired stereochemistry at the α-carbon by using a chiral auxiliary. This auxiliary temporarily attaches to the molecule, influences the stereochemical outcome of a subsequent reaction, and is then removed.

One of the most established methods for the asymmetric synthesis of α-amino acids is the diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents. In the context of tert-butyl 2-amino-2-cycloheptylacetate, this would involve the alkylation of a chiral glycine Schiff base or a related derivative with a cycloheptyl halide. The chiral auxiliary, often derived from a readily available chiral pool molecule like an amino alcohol, directs the incoming cycloheptyl group to one face of the enolate, leading to the preferential formation of one diastereomer. For instance, chiral auxiliaries such as pseudoephedrine or oxazolidinones have been successfully employed in the synthesis of various α-amino acids with high diastereoselectivity.

Another potential strategy is the diastereoselective Strecker synthesis. This involves the reaction of cycloheptanone (B156872) with a chiral amine, followed by the addition of a cyanide source. The chiral amine controls the facial selectivity of the cyanide addition to the intermediate imine, leading to a diastereomerically enriched α-aminonitrile. Subsequent hydrolysis of the nitrile and esterification would yield the target compound. The choice of the chiral amine is crucial for achieving high diastereoselectivity.

A hypothetical diastereoselective synthesis of this compound using a chiral auxiliary is outlined below:

StepReactantsChiral AuxiliaryKey TransformationExpected Outcome
1Glycine tert-butyl ester, Chiral auxiliary precursor(e.g., (1R,2S)-Ephedrine)Formation of a chiral glycine equivalent (e.g., an oxazolidinone)Chiral substrate ready for alkylation
2Chiral glycine equivalent, Strong base (e.g., LDA), Cycloheptyl bromide(1R,2S)-EphedrineDiastereoselective alkylation of the enolateDiastereomerically enriched product
3Alkylated product-Removal of the chiral auxiliaryEnantiomerically enriched 2-amino-2-cycloheptylacetic acid
4Enriched amino acid, Isobutylene (B52900), Acid catalyst-Tert-butylation of the carboxylic acidThis compound

Enantioselective Catalysis in the Asymmetric Synthesis of Cycloheptyl Alpha-Amino Acid Esters

Enantioselective catalysis offers a more atom-economical approach to chiral α-amino acids, as it uses a substoichiometric amount of a chiral catalyst to generate a large quantity of the desired enantiomer.

A highly relevant catalytic asymmetric method is the enantioselective Strecker reaction. The reaction of cycloheptanone, an ammonia (B1221849) source, and a cyanide source in the presence of a chiral catalyst can directly produce an enantiomerically enriched α-aminonitrile. Various catalytic systems, including those based on chiral thiourea (B124793) derivatives or metal complexes, have been developed for this transformation. For instance, a dihydroquinine-derived thiourea has been shown to be an effective organocatalyst for the enantioselective Strecker reaction with seven-membered cyclic imines, achieving excellent yields and enantioselectivities. scispace.com This approach is promising for the synthesis of the cycloheptyl α-aminonitrile precursor.

Another powerful strategy is the catalytic asymmetric hydrogenation of a suitable prochiral precursor. For example, an enamine or an α,β-unsaturated amino ester derivative could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, to install the stereocenter at the α-position with high enantioselectivity.

The catalytic enantioselective addition of nucleophiles to an imine derived from cycloheptylglyoxylate tert-butyl ester is also a viable route. Chiral catalysts, such as those based on copper-bisoxazoline or titanium-BINOL complexes, can mediate the addition of various nucleophiles, including cyanide, to the imine in a highly enantioselective manner.

Catalytic ApproachProchiral SubstrateChiral Catalyst TypeKey TransformationTypical Enantiomeric Excess (ee)
Asymmetric Strecker ReactionCycloheptanone, NH3, HCNChiral Thiourea or Metal ComplexEnantioselective Cyanation90-98%
Asymmetric HydrogenationProchiral enamine or unsaturated amino esterChiral Rhodium or Iridium ComplexEnantioselective Reduction>95%
Asymmetric Nucleophilic AdditionImine of cycloheptylglyoxylateChiral Lewis Acid (e.g., Cu-BOX)Enantioselective Addition85-99%

Kinetic and Dynamic Kinetic Resolution Techniques for Stereoisomer Enrichment

Kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer.

For this compound, enzymatic kinetic resolution (EKR) is a particularly attractive technique. Lipases are commonly used enzymes for the resolution of amino acid esters due to their high enantioselectivity and mild reaction conditions. In a typical EKR, the racemic ester is subjected to hydrolysis or transesterification catalyzed by a lipase (B570770). The enzyme will selectively catalyze the reaction of one enantiomer, leaving the other enantiomer unreacted. For instance, Candida antarctica lipase A has demonstrated excellent activity and high enantiodiscrimination in the resolution of cyclic α-amino esters. nih.gov Similarly, a study on the lipase-catalyzed kinetic resolution of alicyclic β-amino esters, including a methyl cis-2-aminocycloheptanecarboxylate, showed very high enantioselectivity (E >200) with Candida antarctica lipase A. researchgate.net This suggests that lipases are promising catalysts for the kinetic resolution of the target α-amino ester.

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that can theoretically convert 100% of the racemic starting material into a single enantiomer of the product. This is achieved by combining the kinetic resolution with an in situ racemization of the unreacted enantiomer. For amino acid derivatives, this can often be accomplished using a racemization catalyst, such as a base or a transition metal complex, that facilitates the epimerization of the α-carbon.

Resolution TechniqueCatalystKey PrincipleMaximum Theoretical Yield
Kinetic Resolution (KR)Lipase (e.g., Candida antarctica lipase A)Different reaction rates of enantiomers50% for each enantiomer
Dynamic Kinetic Resolution (DKR)Lipase + Racemization CatalystKinetic resolution combined with in situ racemization100% for one enantiomer

Preparative Chromatographic Methods for Enantiomeric Separation

For the final purification of the enantiomers of this compound, preparative chiral chromatography is an indispensable tool. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

High-performance liquid chromatography (HPLC) with a suitable chiral column is a common method for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving good separation.

Supercritical fluid chromatography (SFC) has emerged as a powerful and "greener" alternative to preparative HPLC for chiral separations. researchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar co-solvent like methanol (B129727) or ethanol. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption compared to HPLC. For the separation of this compound, a polysaccharide-based chiral column would likely be effective in an SFC system.

Chromatographic TechniqueChiral Stationary Phase (CSP)Typical Mobile PhaseAdvantages
Preparative HPLCPolysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Hexane/IsopropanolWell-established, wide range of CSPs available
Preparative SFCPolysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Supercritical CO2/Methanol or EthanolFaster separations, reduced solvent consumption, environmentally friendly

Chemical Transformations and Reactivity Profiles of Tert Butyl 2 Amino 2 Cycloheptylacetate

Reactivity of the Amino Group: Acylation, Alkylation, and Derivatization Reactions

The primary amino group in tert-butyl 2-amino-2-cycloheptylacetate is a key site for a range of chemical modifications, including acylation, alkylation, and other derivatizations. These reactions are fundamental in peptide synthesis and the creation of novel bioactive molecules.

Acylation: The nucleophilic nature of the amino group facilitates its reaction with various acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This transformation is typically carried out in the presence of a base to neutralize the acid byproduct. The choice of solvent and base is crucial to ensure high yields and prevent side reactions.

Acylating AgentBaseSolventProduct
Acetyl ChlorideTriethylamineDichloromethane (B109758)N-acetyl-2-amino-2-cycloheptylacetate
Acetic AnhydridePyridineTetrahydrofuranN-acetyl-2-amino-2-cycloheptylacetate
Benzoyl ChlorideDiisopropylethylamineDichloromethaneN-benzoyl-2-amino-2-cycloheptylacetate

Alkylation: The amino group can also undergo alkylation with alkyl halides or other electrophilic alkylating agents. Controlling the degree of alkylation to achieve mono- or di-alkylation can be challenging and often requires careful selection of reaction conditions, such as stoichiometry of the alkylating agent and the nature of the base. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing alkyl groups.

Alkylating AgentReaction TypeReducing AgentProduct
Methyl IodideDirect Alkylation-N-methyl- and N,N-dimethyl-2-amino-2-cycloheptylacetate
Benzyl (B1604629) BromideDirect Alkylation-N-benzyl-2-amino-2-cycloheptylacetate
AcetoneReductive AminationSodium cyanoborohydrideN-isopropyl-2-amino-2-cycloheptylacetate

Derivatization Reactions: Beyond simple acylation and alkylation, the amino group can be derivatized in numerous ways. For instance, it can react with isocyanates to form ureas or with sulfonyl chlorides to yield sulfonamides. These derivatives often exhibit distinct chemical and biological properties compared to the parent amine.

Ester Transformations: Transamidation and Selective Cleavage Reactions

The tert-butyl ester group of the molecule is susceptible to specific transformations, most notably transamidation and selective cleavage, which are valuable for further functionalization or deprotection.

Transamidation: While less common than the acylation of amines, direct conversion of the ester to an amide (transamidation) can be achieved by reacting with an amine at elevated temperatures, often with the aid of a catalyst. This method can be particularly useful for creating a library of amide derivatives from the parent ester.

Selective Cleavage: The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to selective cleavage under acidic conditions. researchgate.net Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane readily removes the tert-butyl group to yield the corresponding carboxylic acid. This deprotection is a cornerstone in peptide synthesis and other multistep synthetic sequences. Notably, this cleavage can often be achieved without affecting other acid-labile groups by careful choice of reagents and conditions. researchgate.net For instance, the use of milder Lewis acids like zinc bromide can offer greater selectivity. researchgate.net

ReagentSolventProduct
Trifluoroacetic AcidDichloromethane2-amino-2-cycloheptylacetic acid
Hydrochloric AcidDioxane2-amino-2-cycloheptylacetic acid hydrochloride
Zinc BromideDichloromethane2-amino-2-cycloheptylacetic acid

Functionalization and Modification of the Cycloheptyl Ring System

The cycloheptyl ring, while generally less reactive than the amino and ester groups, can be functionalized through various C-H activation strategies. These reactions allow for the introduction of new functional groups on the carbocyclic scaffold, significantly increasing the structural diversity of the derivatives.

Modern synthetic methods, such as those involving transition metal catalysis, can enable the direct functionalization of C-H bonds. For example, palladium-catalyzed reactions can introduce aryl or other carbon-based groups at specific positions on the ring, although controlling regioselectivity in a large, flexible ring like cycloheptane (B1346806) can be challenging. acs.org Free-radical halogenation can also be employed to introduce a handle for further transformations, though this approach often suffers from a lack of selectivity.

Exploration of Regioselectivity and Chemoselectivity in Complex Reaction Environments

In a molecule with multiple reactive sites like this compound, achieving regioselectivity and chemoselectivity is paramount for predictable and efficient synthesis.

Chemoselectivity: The inherent differences in the reactivity of the amino and ester groups allow for a high degree of chemoselectivity. For instance, under basic or neutral conditions, nucleophilic attack will overwhelmingly occur at an external electrophile via the amino group, leaving the ester untouched. Conversely, under acidic conditions, the ester group can be selectively cleaved in the presence of a protonated (and thus deactivated) amino group.

Regioselectivity: For reactions involving the cycloheptyl ring, regioselectivity is a significant consideration. Directing groups can be employed to favor functionalization at a specific position. For example, if the amino group is first acylated with a directing group, it can guide a transition metal catalyst to a specific C-H bond on the cycloheptyl ring, enabling site-selective functionalization. Without such directing effects, reactions on the cycloheptyl ring would likely yield a mixture of isomers.

The strategic application of protecting groups and the careful selection of reaction conditions are crucial for navigating the complex reactivity of this molecule and achieving the desired chemical transformations with high selectivity.

Application As a Key Intermediate and Building Block in Complex Molecule Synthesis

Integration into Peptidomimetic Scaffolds and Modified Peptides

FeatureContribution of Tert-butyl 2-amino-2-cycloheptylacetate
Steric Hindrance The cycloheptyl moiety can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptidomimetic.
Conformational Influence The bulky cycloheptyl group can restrict the rotational freedom of the peptide backbone, favoring specific secondary structures that may be crucial for biological activity.
Lipophilicity The non-polar nature of the cycloheptane (B1346806) ring can enhance the membrane permeability of the peptide, facilitating its entry into cells to reach intracellular targets.

Research in this area has demonstrated that the introduction of such cyclic amino acid analogues can lead to the development of novel therapeutic agents with improved pharmacological profiles compared to their natural peptide counterparts.

Role in the Construction of Conformationally Constrained Molecular Structures

The inherent conformational flexibility of many small molecules can be a significant hurdle in drug discovery, as it often leads to non-specific binding and reduced potency. The synthesis of conformationally constrained molecules is a key strategy to overcome this challenge. The rigid cycloheptyl ring of this compound makes it an excellent starting material for the construction of such structurally defined molecules.

By incorporating this building block, chemists can pre-organize the spatial orientation of functional groups, leading to a more precise fit with the target binding site. This approach has been successfully employed in the design of potent and selective inhibitors for various enzymes and receptors. The defined stereochemistry of the amino and acetate (B1210297) groups relative to the cycloheptyl ring provides a predictable platform for further synthetic modifications.

Precursor in the Synthesis of Novel Heterocyclic Compounds and Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The amino and ester functionalities of this compound provide reactive handles for its elaboration into a diverse range of heterocyclic systems.

For instance, the primary amine can participate in condensation reactions with dicarbonyl compounds to form various nitrogen-containing heterocycles. The ester group, following hydrolysis to the corresponding carboxylic acid, can be utilized in cyclization reactions to generate lactams and other cyclic structures. A Chinese patent (CN104918946A) describes the use of this compound as an intermediate in the synthesis of heterocyclic amide derivatives that act as P2X7 receptor antagonists, highlighting its utility in the development of novel therapeutics. google.com

Reaction TypeResulting Heterocyclic Scaffold
Condensation with 1,2-dicarbonylsImidazoles, Quinoxalines
Reaction with β-ketoestersPyrimidines, Dihydropyridines
Intramolecular cyclizationLactams, Piperidones

Utility in Fragment-Based Approaches for Chemical Library Synthesis

Fragment-based drug discovery (FBDD) has gained prominence as an efficient method for identifying lead compounds. This approach relies on the screening of small, low-molecular-weight compounds (fragments) that can be subsequently optimized and linked together to create more potent drug candidates.

This compound, with its distinct cycloheptyl and amino-ester components, represents a valuable fragment for inclusion in chemical libraries. Its structural complexity and three-dimensional character provide a unique starting point for exploring chemical space that is often underrepresented in traditional screening collections. The presence of modifiable functional groups allows for the rapid generation of a library of analogues, each with slightly different properties, which can be screened against a variety of biological targets.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of tert-butyl 2-amino-2-cycloheptylacetate. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would allow for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments within the molecule. The tert-butyl group would present as a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.4-1.5 ppm). The protons of the cycloheptyl ring would appear as a complex series of multiplets in the range of approximately 1.2 to 2.0 ppm. The single proton at the α-carbon (the carbon bearing both the amino and the ester groups) would likely be a singlet or a narrowly split multiplet around 3.5-4.0 ppm. The two protons of the primary amine group would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration, but typically falls between 1.5 and 3.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on each unique carbon atom. Key expected signals include the carbonyl carbon of the ester group (around 170-175 ppm), the quaternary carbon of the tert-butyl group (around 80-82 ppm), and the α-carbon (around 55-65 ppm). The methyl carbons of the tert-butyl group would resonate at approximately 28 ppm. The seven carbons of the cycloheptyl ring would produce a set of signals in the 20-45 ppm range.

Expected ¹H and ¹³C NMR Data:

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
α-CH~3.5 - 4.0~55 - 65
Cycloheptyl CH₂~1.2 - 2.0 (complex multiplets)~20 - 45
-NH₂~1.5 - 3.0 (broad singlet)-
-C(CH₃)₃~1.4 - 1.5 (singlet)~28
-C (CH₃)₃-~80 - 82
C=O-~170 - 175

Note: These are predicted chemical shift ranges based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Molecular Identification

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₃H₂₅NO₂).

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule would exhibit a characteristic fragmentation pattern. A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid. Another common fragmentation would be the loss of the entire tert-butoxy (B1229062) group. The base peak in the mass spectrum of a related compound, tert-butylamine, is observed at m/z 58, which corresponds to the iminium ion formed after α-cleavage. pearson.com A similar fragmentation could be expected for this compound.

Predicted Key Mass Fragments:

m/z ValueIdentity
227[M]⁺ (Molecular Ion)
212[M - CH₃]⁺
171[M - C₄H₈]⁺ (Loss of isobutylene)
154[M - O-tBu]⁺
58[CH(NH₂)]⁺ (or related iminium fragment)

Note: The relative intensities of these fragments would depend on the ionization technique and energy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be characterized by several distinct absorption bands. The N-H stretching of the primary amine would appear as a medium intensity, two-pronged peak in the region of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub The C-H stretching vibrations of the cycloheptyl and tert-butyl groups would be observed as strong absorptions between 2850 and 2960 cm⁻¹. libretexts.orgpressbooks.pub The most prominent feature would be the strong C=O stretching vibration of the ester carbonyl group, expected around 1730-1740 cm⁻¹. The C-O stretching of the ester would also be visible in the 1150-1250 cm⁻¹ region.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium (doublet)
C-H Stretch (Alkane)2850 - 2960Strong
C=O Stretch (Ester)1730 - 1740Strong
C-O Stretch (Ester)1150 - 1250Strong
N-H Bend (Amine)1590 - 1650Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: As this compound lacks significant chromophores, it is not expected to show strong absorption in the UV-Vis region (200-800 nm). The primary absorptions would be due to n→σ* transitions of the amine and n→π* transitions of the carbonyl group, which typically occur at wavelengths below 220 nm and are of low intensity.

Chiroptical Methods for Absolute Configuration Determination (e.g., Optical Rotation, Electronic Circular Dichroism)

Since the α-carbon of this compound is a stereocenter, the compound can exist as two enantiomers. Chiroptical methods are essential for determining the absolute configuration of a chiral sample.

Optical Rotation: Measurement of the specific rotation using a polarimeter would confirm the optical activity of an enantiomerically enriched sample. The sign and magnitude of the rotation are characteristic of the compound, solvent, temperature, and wavelength of light used.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): ECD and VCD are powerful techniques for assigning the absolute configuration of chiral molecules. rsc.orgfrontiersin.org These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental ECD or VCD spectrum with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be unambiguously determined. nih.govmdpi.comresearchgate.net For amino acids, the chiroptical properties are often dominated by the electronic transitions of the carboxylate or ester chromophore. nih.gov

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.gov This technique can confirm the connectivity of the atoms, determine bond lengths and angles, and, for a single crystal of an enantiomerically pure sample, unequivocally establish the absolute stereochemistry. nih.govdartmouth.edu To perform this analysis, a high-quality single crystal of this compound would need to be grown. The resulting electron density map would provide a detailed molecular structure, confirming the spatial relationship between the amino group, the tert-butyl ester, and the cycloheptyl ring.

Theoretical and Computational Investigations of Tert Butyl 2 Amino 2 Cycloheptylacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. nih.gov For Tert-butyl 2-amino-2-cycloheptylacetate, these calculations can elucidate its intrinsic properties, such as stability, reactivity, and spectroscopic characteristics.

By solving approximations of the Schrödinger equation, the electron distribution within the molecule is mapped, revealing regions of high and low electron density. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov

Furthermore, quantum chemical methods can generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. This map helps identify electron-rich (negative potential, typically near the oxygen and nitrogen atoms) and electron-poor (positive potential) regions, predicting how the molecule will interact with other polar molecules or ions. oszk.hu Reactivity descriptors such as chemical hardness, electronegativity, and electrophilicity index can also be calculated to provide a quantitative measure of the molecule's reactivity profile. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Property Value (Illustrative) Significance
HOMO Energy -6.2 eV Indicates electron-donating capability (e.g., in redox reactions).
LUMO Energy 1.5 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 7.7 eV Suggests high kinetic stability.
Dipole Moment 2.5 D Indicates moderate polarity, influencing solubility and intermolecular forces.
Chemical Hardness (η) 3.85 eV Measures resistance to change in electron distribution.

Note: These values are representative and would be determined using specific DFT methods (e.g., B3LYP) and basis sets (e.g., 6-31G(d)). nih.gov

Conformational Analysis and Potential Energy Landscapes

The flexibility of the cycloheptane (B1346806) ring and the rotatable bonds in the side chain of this compound mean it can adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers and to map the potential energy surface (PES) that governs their interconversion. researchgate.net

The seven-membered cycloheptane ring is known to be highly flexible, lacking the rigidity of smaller rings like cyclohexane. researchgate.netdalalinstitute.com It primarily exists in a dynamic equilibrium between several low-energy conformations, most notably the twist-chair and chair forms, with the boat and twist-boat forms representing higher energy states or transition states. acs.orgacs.org The presence of the bulky amino-ester substituent at the C2 position significantly influences the relative energies of these conformers by introducing steric interactions.

Table 2: Relative Energies of Cycloheptane Ring Conformations in this compound (Illustrative Data)

Conformation Relative Energy (kcal/mol) Key Features
Twist-Chair (TC) 0.00 Generally the most stable form for cycloheptane, minimizes both angle and torsional strain. acs.org
Chair (C) 0.5 - 1.5 Slightly higher in energy, also a stable conformer. acs.org
Twist-Boat (TB) 2.0 - 3.0 An intermediate energy conformer.

Note: The substituent's orientation (axial vs. equatorial-like positions) would further split these energy levels.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum calculations excel at describing single molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules in a condensed phase, such as in an aqueous solution. nih.gov MD simulations model the movements of atoms and molecules over time by applying classical mechanics. mdpi.com

For this compound, an MD simulation would typically involve placing one or more solute molecules in a box of explicit solvent molecules (e.g., water) and calculating the forces between all atoms using a predefined force field (e.g., AMBER, CHARMM, or GROMOS). nih.gov The simulation then tracks the trajectory of each atom over a period ranging from nanoseconds to microseconds.

These simulations can reveal crucial information about the solvation process, such as the formation of hydrogen bonds between the amino and ester groups and surrounding water molecules. pnas.org It allows for the observation of how the solvent influences the conformational preferences of the cycloheptane ring and the side chain. Furthermore, MD can be used to calculate thermodynamic properties like the free energy of solvation, which is essential for understanding the molecule's solubility and partitioning behavior between different phases. nih.gov

Molecular Modeling and Docking Studies in Rational Design Approaches

In the context of drug discovery and materials science, molecular modeling and docking are indispensable tools for predicting how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. derpharmachemica.comacs.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov The process involves two main steps: first, sampling a wide range of possible conformations and orientations of the ligand within the target's binding site, and second, using a scoring function to estimate the binding affinity (often as a binding energy) for each pose. mdpi.com

For this compound, docking studies could be used to screen its potential as an inhibitor or modulator of a specific enzyme. The model would predict the binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the amino acid residues of the protein. nih.govnih.gov A lower predicted binding energy generally indicates a more stable and favorable interaction. mdpi.com These studies are foundational in structure-based drug design, guiding the synthesis of more potent and selective derivatives. derpharmachemica.comnih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Cycloheptane

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For Tert-butyl 2-amino-2-cycloheptylacetate, future research will likely prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of biocatalytic methods. nih.gov The use of enzymes, such as transaminases or engineered variants of amino acid dehydrogenases, could enable the direct asymmetric synthesis of the core amino acid from a keto-acid precursor under mild, aqueous conditions. mdpi.com Biocatalysis offers high enantioselectivity and avoids the use of heavy metal catalysts and harsh reagents often employed in traditional organic synthesis. nih.gov The development of robust enzymes with activity towards the cycloheptyl ketone precursor will be a key challenge.

Another green approach involves the use of alternative solvents and reaction media. Supercritical fluids, ionic liquids, or deep eutectic solvents could replace volatile organic compounds (VOCs), reducing environmental impact. rsc.org Furthermore, catalytic methods that utilize earth-abundant metals in place of precious metals like palladium or rhodium are gaining traction. organic-chemistry.org The principles of atom economy will also be central, favoring reactions that incorporate a high proportion of the starting materials into the final product.

Green Chemistry ApproachPotential Application in this compound SynthesisKey Advantages
BiocatalysisEnzymatic reductive amination of a cycloheptyl keto-ester. mdpi.comHigh enantioselectivity, mild reaction conditions, reduced waste.
Alternative SolventsUse of ionic liquids or deep eutectic solvents in key synthetic steps. rsc.orgReduced use of volatile organic compounds (VOCs), potential for catalyst recycling.
Earth-Abundant Metal CatalysisReplacement of precious metal catalysts (e.g., Pd, Rh) with catalysts based on Fe, Cu, or Ni. organic-chemistry.orgLower cost, reduced environmental impact of metal sourcing.
Atom EconomyDesigning synthetic routes that maximize the incorporation of reactant atoms into the final product.Minimized waste generation, increased process efficiency.

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The stereochemistry of this compound is crucial for its biological activity. Consequently, the development of highly enantioselective catalytic systems is a major focus of ongoing research.

Chiral phase-transfer catalysis has emerged as a powerful tool for the asymmetric synthesis of α-amino acids. nih.govrsc.org Novel chiral catalysts, such as those derived from cinchona alkaloids, can be employed for the enantioselective alkylation of glycine (B1666218) Schiff base esters, a potential route to the cycloheptyl derivative. organic-chemistry.org These catalysts are often effective at low loadings and can be recycled, making them economically and environmentally attractive. mdpi.com

Organocatalysis offers another metal-free approach to asymmetric synthesis. Chiral aldehydes, for instance, can catalyze the direct α-functionalization of N-unprotected amino esters. nih.govglobethesis.com This strategy avoids the need for protecting groups, simplifying the synthetic sequence and reducing waste. rsc.org The design of organocatalysts that can effectively accommodate the bulky cycloheptyl group will be a key area of investigation.

Furthermore, cooperative catalysis, where two or more catalysts work in concert to promote a transformation, is a rapidly developing field. A combination of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid has been shown to be highly effective for the enantioselective N-H insertion reactions of vinyldiazoacetates, a methodology that could be adapted for the synthesis of α-alkenyl α-amino acids and potentially extended to other systems. nih.gov

Catalytic SystemMechanismPotential Advantages for this compound
Chiral Phase-Transfer CatalysisEnantioselective alkylation of a glycine derivative using a chiral catalyst. nih.govrsc.orgHigh enantioselectivity, low catalyst loading, potential for catalyst recycling. organic-chemistry.orgmdpi.com
Chiral Aldehyde OrganocatalysisDirect asymmetric α-functionalization of an N-unprotected amino ester. nih.govglobethesis.comMetal-free, avoids protecting groups, simplified synthesis. rsc.org
Cooperative CatalysisSynergistic action of multiple catalysts to achieve high enantioselectivity.Potential for novel reactivity and enhanced stereocontrol. nih.gov

Expansion of Application Scope in Materials Science and Bioorganic Chemistry

While the primary interest in non-proteinogenic amino acids lies in their application as building blocks for bioactive peptides, their utility extends to materials science and other areas of bioorganic chemistry. wikipedia.orgnih.gov

In materials science, the incorporation of this compound into polymers could impart unique properties. tandfonline.com The cycloheptyl group can influence the polymer's thermal stability, solubility, and morphology. thinkdochemicals.com Amino acid-based polymers are also of interest for their potential biocompatibility and biodegradability, making them suitable for applications in drug delivery, tissue engineering, and sustainable plastics. rsc.org The development of polymerization methods that can accommodate functionalized monomers like this compound will be crucial. researchgate.net

In bioorganic chemistry, this amino acid can be used as a scaffold for the synthesis of novel molecular probes and imaging agents. Its unique structure can be functionalized with fluorophores, affinity tags, or other reporter groups. nih.gov Furthermore, peptides containing this compound can be investigated for their self-assembly properties, leading to the formation of hydrogels, nanotubes, and other nanostructures with potential applications in bionanotechnology. The non-natural side chain can also be a site for post-translational modifications, further expanding the functional diversity of proteins and peptides. nih.gov

Field of ApplicationPotential Role of this compoundAnticipated Benefits
Materials ScienceMonomer for the synthesis of novel polymers. tandfonline.comthinkdochemicals.comEnhanced thermal stability, altered solubility, biocompatibility, biodegradability. rsc.org
Bioorganic ChemistryScaffold for molecular probes and imaging agents. nih.govUnique structural and conformational properties for targeted applications.
BionanotechnologyComponent of self-assembling peptides.Formation of novel nanomaterials such as hydrogels and nanotubes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical and chemical industries. Flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. rsc.org The synthesis of this compound could benefit from the implementation of continuous flow reactors, particularly for hazardous or highly exothermic steps. nih.gov Flow systems can also facilitate the integration of reaction and purification steps, leading to more efficient and streamlined processes. whiterose.ac.uk The development of robust and reliable flow chemistry protocols for the key transformations in the synthesis of this amino acid ester is a promising area for future research.

Automated synthesis platforms are also set to play a crucial role in the exploration and optimization of synthetic routes to this compound and its derivatives. nih.gov High-throughput experimentation can be used to rapidly screen catalysts, solvents, and reaction conditions, accelerating the discovery of optimal synthetic protocols. Automated systems can also be employed for the synthesis of libraries of peptides and other molecules incorporating this non-canonical amino acid, facilitating the discovery of new drug candidates and functional materials. nih.gov

TechnologyApplication in this compound SynthesisKey Advantages
Flow ChemistryContinuous manufacturing of the amino acid ester and its intermediates. rsc.orgnih.govImproved safety, enhanced process control, scalability, integration of reaction and purification. whiterose.ac.uk
Automated SynthesisHigh-throughput screening of reaction conditions and synthesis of compound libraries. nih.govAccelerated process optimization, rapid generation of derivatives for screening. nih.gov

Q & A

Q. What are the recommended synthetic methodologies for Tert-butyl 2-amino-2-cycloheptylacetate?

The synthesis of tert-butyl esters typically involves esterification or nucleophilic substitution reactions. For example:

  • Esterification : Reacting cycloheptylacetic acid derivatives with tert-butanol under acid catalysis (e.g., H₂SO₄) .
  • Amino group protection : Using tert-butoxycarbonyl (Boc) groups to protect the amine moiety during synthesis, followed by deprotection under mild acidic conditions .
    Key considerations : Optimize reaction time, temperature (e.g., 0–25°C), and solvent polarity to minimize side reactions. Characterization via NMR (for Boc group confirmation) and HPLC (for purity >98%) is critical .

Q. How should this compound be stored to ensure stability?

  • Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .
  • Handling : Use in a ventilated fume hood with PPE (gloves, lab coat) to avoid inhalation or skin contact. Avoid exposure to strong acids/bases, which may cleave the tert-butyl ester .

Q. What analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR for functional group analysis (e.g., tert-butyl δ ~1.4 ppm; cycloheptyl protons δ ~1.5–2.5 ppm) .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₂₃NO₂: calculated 233.18 g/mol) .

Q. What factors influence the compound’s stability in solution?

  • pH sensitivity : Degrades rapidly in acidic (pH <3) or alkaline (pH >10) conditions due to ester hydrolysis .
  • Solvent effects : Stable in aprotic solvents (e.g., DCM, THF) but avoid prolonged storage in polar protic solvents (e.g., MeOH, H₂O) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Design of Experiments (DoE) : Screen parameters like catalyst loading (e.g., DMAP for acyl transfer), solvent (e.g., DMF vs. THF), and temperature .
  • Flow chemistry : Continuous flow systems improve mixing and heat transfer, reducing side products .
    Example : A 20% yield increase was reported using Pd/C catalysis under H₂ atmosphere in THF .

Q. What mechanistic insights explain contradictory reactivity data in esterification?

Contradictions may arise from steric effects (bulky cycloheptyl group) or solvent-dependent nucleophilicity . For example:

  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., acyloxy formation) .
  • Isotopic labeling : Use ¹⁸O-labeled tert-butanol to trace ester bond formation pathways .

Q. How can computational modeling predict the compound’s reactivity in drug discovery?

  • Density Functional Theory (DFT) : Calculate transition states for ester hydrolysis or amine deprotection .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide derivatization .
    Case study : MD simulations of similar tert-butyl esters revealed enhanced binding to serine proteases due to hydrophobic cycloheptyl interactions .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Cross-validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. How is this compound utilized in peptide mimetics or prodrug design?

  • Prodrug activation : The tert-butyl ester enhances lipophilicity for cellular uptake, with intracellular esterases cleaving the group to release active drugs .
  • Peptide backbone modification : The cycloheptyl group introduces conformational rigidity, improving target binding affinity .

Q. What are the ecological implications of improper disposal?

  • Biodegradation : Limited data, but structurally similar esters show slow degradation in aquatic systems (half-life >30 days) .
  • Mitigation : Incinerate waste at >800°C with scrubbers to neutralize toxic byproducts (e.g., NOₓ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.